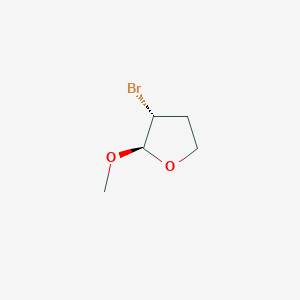
(2R,3R)-3-Bromo-2-methoxyoxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-Bromo-2-methoxyoxolane is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a bromine atom and a methoxy group attached to an oxolane ring, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Bromo-2-methoxyoxolane typically involves the bromination of 2-methoxyoxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally friendly solvents and reagents is also a focus to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(2R,3R)-3-Bromo-2-methoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of 3-hydroxy-2-methoxyoxolane or 3-amino-2-methoxyoxolane.
Oxidation: Formation of 2-methoxyoxolane-3-carboxylic acid.
Reduction: Formation of 2-methoxytetrahydrofuran.
科学的研究の応用
(2R,3R)-3-Bromo-2-methoxyoxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R,3R)-3-Bromo-2-methoxyoxolane involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the methoxy group and oxolane ring undergo transformations that alter the compound’s chemical properties.
類似化合物との比較
Similar Compounds
(2R,3R)-3-Bromo-2-hydroxyoxolane: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R,3R)-3-Chloro-2-methoxyoxolane: Similar structure but with a chlorine atom instead of a bromine atom.
(2R,3R)-3-Bromo-2-methoxybutane: Similar structure but with a butane backbone instead of an oxolane ring.
Uniqueness
(2R,3R)-3-Bromo-2-methoxyoxolane is unique due to its specific stereochemistry and the presence of both a bromine atom and a methoxy group on the oxolane ring
特性
IUPAC Name |
(2R,3R)-3-bromo-2-methoxyoxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-7-5-4(6)2-3-8-5/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRMGPARIMCLFC-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CCO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](CCO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
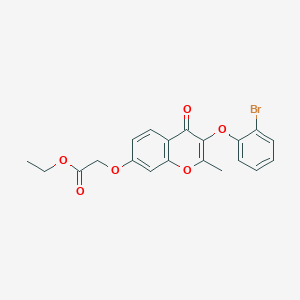


![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)
![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3018765.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)
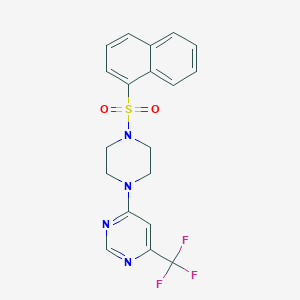
![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B3018768.png)
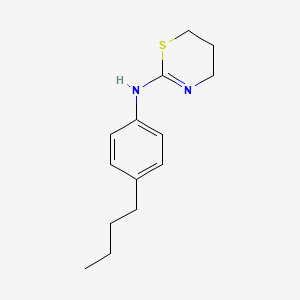
methanone](/img/structure/B3018771.png)
![6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3018772.png)
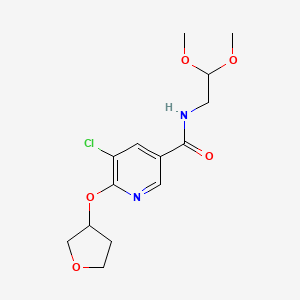
![5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3018779.png)
